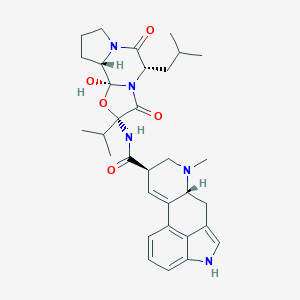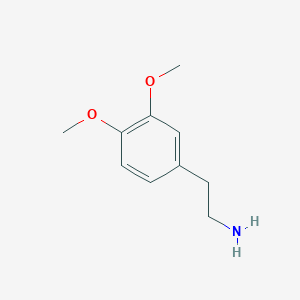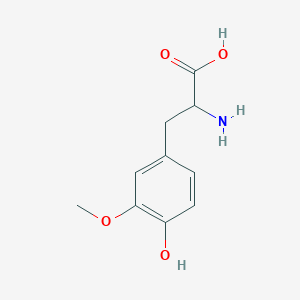
Albendazole-2-aminosulfone
Vue d'ensemble
Description
Albendazole-2-aminosulfone is a metabolite of Albendazole, a broad-spectrum antihelmintic agent . It has a molecular formula of C10 H13 N3 O2 S and a molecular weight of 239.29 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10 H13 N3 O2 S . The SMILES representation is CCCS(=O)(=O)c1ccc2[nH]c(N)nc2c1 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 239.29 and a molecular formula of C10 H13 N3 O2 S . The IUPAC name is 5-propylsulfonyl-1H-benzimidazol-2-amine .Applications De Recherche Scientifique
Quantitative Determination in Biological Tissues
Albendazole-2-aminosulfone is a key metabolite of albendazole, a widely used anthelmintic. Research has developed methods for its quantitative determination in biological tissues, particularly in animal studies. For instance, Melikyan et al. (2021) devised a method for determining albendazole and its metabolites, including this compound, in sheep muscles using High-Performance Liquid Chromatography/Fluorescence Detection (HPLC/FLD). This method is significant for veterinary drug studies and ensuring food safety standards in animal products (Melikyan et al., 2021).
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of this compound is vital for its effective use in various species. A study by Dar et al. (2017) explored the bioavailability of albendazole and its metabolites in the plasma of Pangasianodon hypophthalmus, highlighting the transformation of albendazole into its metabolites, including this compound (Dar et al., 2017).
Detection in Milk and Other Animal Products
Fletouris et al. (1996) developed a rapid, sensitive liquid chromatographic assay for detecting this compound in milk. This research is crucial for monitoring drug residues in dairy products and ensuring consumer safety (Fletouris et al., 1996).
Environmental and Food Safety
Several studies have focused on the determination of albendazole and its metabolites, including this compound, in various environmental matrices. For example, Shaikh et al. (2003) described a procedure for determining albendazole and its metabolites in fish muscle, which is critical for assessing the environmental impact and food safety of these compounds (Shaikh et al., 2003).
Mécanisme D'action
Target of Action
Albendazole-2-aminosulfone, also known as 2-Amino-5-propylsulphonylbenzimidazole, primarily targets the tegument and intestinal cells of parasitic worms . These cells play a crucial role in the survival and functioning of the parasites.
Mode of Action
The compound interacts with its targets by diminishing their energy production , which leads to the immobilization and death of the parasite . It achieves this by binding to the colchicine-sensitive site of tubulin , thereby inhibiting its polymerization or assembly into microtubules . This disruption of microtubule formation affects various vital functions of the parasite, including nutrient absorption, leading to its death.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the energy production pathway of the parasite. By inhibiting tubulin polymerization, the compound disrupts the parasite’s ability to absorb nutrients, which in turn affects its energy production . The downstream effects include the immobilization and eventual death of the parasite.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). For the parent drug, Albendazole, it is known that it is poorly absorbed in the gastrointestinal tract, and its bioavailability is less than 5% . It is extensively metabolized in the liver to active metabolites, including this compound . The elimination half-life of Albendazole is approximately 8-12 hours .
Result of Action
The result of this compound’s action at the molecular and cellular level is the death of the parasite . By disrupting the energy production of the parasite and causing immobilization, the compound effectively eliminates the parasite from the host organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known that the bioavailability and metabolism of Albendazole, the parent drug, can be influenced by factors such as diet and the presence of other medications .
Safety and Hazards
Albendazole, the parent compound of Albendazole-2-aminosulfone, is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Blood, male reproductive organs, spleen) through prolonged or repeated exposure if swallowed. It is also very toxic to aquatic life with long-lasting effects .
Orientations Futures
A study has developed a rapid, specific, and sensitive method utilizing ultra-performance liquid chromatography tandem mass spectrometry to determine Albendazole, Albendazole sulfoxide, Albendazole sulfone, and Albendazole-2-aminosulfone in fish muscle tissue . This indicates potential future directions in the detection and analysis of this compound in various biological samples and environmental contexts.
Propriétés
IUPAC Name |
6-propylsulfonyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPBIYSMFKUQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80230823 | |
| Record name | Albendazole-2-aminosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80983-34-2 | |
| Record name | Albendazole-2-aminosulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80983-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Albendazole-2-aminosulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080983342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Albendazole-2-aminosulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80230823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALBENDAZOLE-2-AMINO SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RJ4TYC7EB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Albendazole-2-aminosulfone and how is it related to Albendazole?
A: this compound (ABZ-2NH2SO2) is a major metabolite of the benzimidazole anthelmintic drug, Albendazole (ABZ). [, , , ] It is formed through the metabolic pathways of ABZ, primarily involving oxidation and subsequent reactions. [, ] You can find more detailed information about the metabolic pathways of ABZ in the cited research papers.
Q2: How effective is this compound compared to Albendazole in treating parasitic infections?
A: While this compound is a significant metabolite of Albendazole, the research primarily focuses on its presence as a marker for Albendazole exposure. [, ] The comparative efficacy of these compounds is not directly addressed in the provided research.
Q3: In what types of samples has this compound been detected?
A3: Research indicates that this compound has been detected in various biological matrices, including:
- Animal Tissues: Muscle tissue of various fish species (largemouth bass, hybrid striped bass, yellow perch, Atlantic salmon, tilapia, rainbow trout), pig, poultry (chicken, duck, goose) [, , , ]
- Milk: Bovine milk []
- Plasma: Gorilla and human plasma samples []
Q4: What analytical methods are commonly employed to determine the presence and quantity of this compound in these samples?
A4: Several analytical techniques have been used to identify and quantify ABZ-2NH2SO2 in various matrices:
- High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence detection (FLD) or mass spectrometry (MS/MS), this is a widely used technique for separating and quantifying ABZ-2NH2SO2 in different matrices. [, , , , , , , , , ]
- Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity for detecting and quantifying trace amounts of ABZ-2NH2SO2 in complex samples. [, ]
- Ultrahigh-Performance Liquid Chromatography (UPLC): Provides faster analysis times and improved resolution compared to traditional HPLC. []
- Chiral Electrokinetic Chromatography: Used to separate and quantify the enantiomers of ABZ metabolites, including ABZ-2NH2SO2, in biological samples. []
Q5: What are the reported Limits of Detection (LODs) and Limits of Quantification (LOQs) for this compound using these analytical techniques?
A5: The sensitivity of these methods varies, with reported LODs and LOQs for ABZ-2NH2SO2 ranging from:
- HPLC-FLD: 1 ppb in fish muscle tissue to 10 µg/kg in pig and poultry muscle [, , , ]
- HPLC-MS/MS: 5 µg/kg in pig liver []
- UPLC-FLD: 0.2-3.8 µg/kg (LOD) and 1.0-10.9 µg/kg (LOQ) in pig and poultry muscle []
- LC-MS/MS: 0.010 mg/kg (LOD) in various meat types []
Q6: How is sample preparation carried out for the analysis of ABZ-2NH2SO2?
A6: Sample preparation typically involves extraction of the analytes from the matrix, followed by purification and concentration steps. Common techniques include:
- Extraction: Liquid-liquid extraction (LLE) using solvents like ethyl acetate or acetonitrile is commonly employed. [, , , , ]
- Clean-up: Solid-phase extraction (SPE) using cartridges such as OASIS HLB or Waters Oasis MCX helps remove interferences and purify the extracts. [, , ]
Q7: Can you elaborate on the significance of this compound as a marker residue for Albendazole exposure?
A: this compound, due to its relatively long half-life in some species, can serve as a suitable marker for the presence of Albendazole residues in food products. [, , ] Regulatory bodies often establish maximum residue limits (MRLs) for ABZ and its metabolites to ensure food safety. Monitoring ABZ-2NH2SO2 levels helps assess compliance with these regulations and safeguards consumer health. []
Q8: What are the potential implications of detecting this compound residues in food products like milk and meat?
A: The presence of ABZ-2NH2SO2 residues in food products raises concerns related to food safety. [] While this Q&A section does not cover specific toxicological information, it's important to note that exceeding established MRLs could pose potential health risks to consumers. Therefore, monitoring and controlling ABZ residues in the food supply are crucial to ensure consumer safety. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Cabergoline specified impurity [EP]](/img/structure/B193578.png)





